![molecular formula C13H9N5O B2381303 7-(2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303146-18-1](/img/structure/B2381303.png)
7-(2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research in recent years. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Optical Sensing and Biological Applications
Compounds containing heteroatoms and derivatives, including pyrimidine derivatives, have a significant role in organic chemistry. They are commonly employed as recognition units for the synthesis of optical sensors due to their biological applications. Pyrimidine derivatives, in particular, are used as exquisite sensing materials and have various biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. The review covers various pyrimidine-based optical sensors and highlights their biological significance (Jindal & Kaur, 2021).
Antibacterial Activity
1,2,4-Triazole-containing hybrids have shown significant antibacterial activity, especially against Staphylococcus aureus. These hybrids, including triazolopyrimidines, have been recognized as potent inhibitors of various bacterial components like DNA gyrase, topoisomerase IV, and efflux pumps. Such compounds have been effectively used in clinical practice to treat bacterial infections, showcasing their broad-spectrum antibacterial activity against diverse clinically significant organisms (Li & Zhang, 2021).
Medicinal Chemistry and Drug Development
The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged heterocycle in drug discovery. Its application as a building block for developing drug-like candidates has displayed a broad range of medicinal properties. This includes anticancer, anti-infectious, anti-inflammatory properties, and others. The structure-activity relationship (SAR) studies of this scaffold have received considerable attention, leading to the derivation of many lead compounds for various disease targets. There is potential for medicinal chemists to further exploit this privileged scaffold in developing potential drug candidates (Cherukupalli et al., 2017).
Antiviral Activity and SARS-CoV-2
Compounds derived from 1,2,4-triazolo[1,5-a]pyrimidine (TP) have been studied extensively for their antiviral activities against RNA polymerases of viruses like HIV, HCV, and influenza. Recent studies have indicated that TP-derivative compounds can also be repurposed against RNA-dependent RNA polymerase (RdRp) protein of SARS-CoV-2. The inhibition potential of these compounds has been compared with known drugs, showing that TP analogues could serve as potential lead molecules for designing effective inhibitors to control viral replication (Karthic et al., 2022).
Eigenschaften
IUPAC Name |
7-(furan-2-yl)-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O/c1-2-8-17(7-1)13-15-12-14-6-5-10(18(12)16-13)11-4-3-9-19-11/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNGQOYRFRSBCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

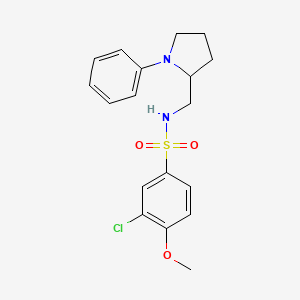
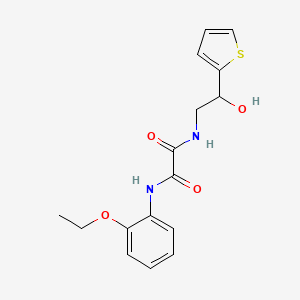
![3-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide](/img/structure/B2381224.png)
![2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2381226.png)
![5-allyl-7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2381227.png)
![(5Z)-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2381228.png)
![7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2381230.png)
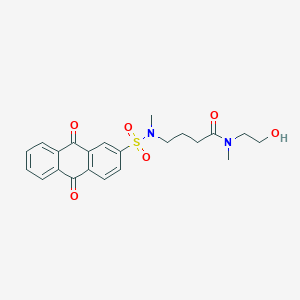

![3-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2381236.png)
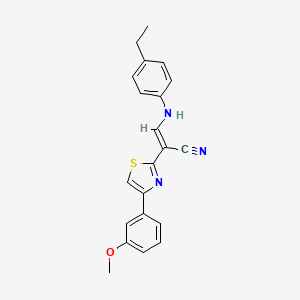

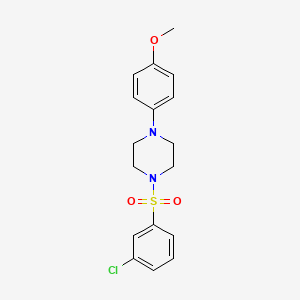
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2381240.png)